

Application Note: Determination of Sofosbuvir Impurity I using a Stability-Indicating UPLC Method

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Compound of Interest

Compound Name: Sofosbuvir impurity I


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Introduction

Sofosbuvir is a direct-acting antiviral medication used in the treatment of Hepatitis C. During its synthesis and storage, process-related impurities and degradation products can arise. One critical impurity is **Sofosbuvir impurity I**, a diastereoisomer of the active pharmaceutical ingredient (API). The presence of stereoisomeric impurities can affect the efficacy and safety of the drug product, making their monitoring and control essential. This application note presents a detailed protocol for the determination of **Sofosbuvir impurity I** in bulk drug substances using a stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method. The method is designed to be rapid, sensitive, and specific for the separation of Sofosbuvir from its diastereomeric impurity.

Chemical Structures

Compound	Structure
Sofosbuvir	 alt text
Sofosbuvir Impurity I	Diastereoisomer of Sofosbuvir

Caption: Chemical structure of Sofosbuvir.

Experimental Protocol

This UPLC method has been developed and validated to provide high resolution and sensitivity for the separation of Sofosbuvir and its diastereomeric impurity, **Sofosbuvir Impurity I**.

Chromatographic Conditions

Parameter	Value
Instrument	Waters ACQUITY UPLC H-Class or equivalent
Column	ACQUITY UPLC BEH C18, 1.7 μ m, 2.1 x 100 mm
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient Program	Time (min)
0.0	
5.0	
8.0	
8.1	
10.0	
Flow Rate	0.3 mL/min
Column Temperature	40 °C
Injection Volume	1.0 μ L
Detector	UV at 260 nm
Run Time	10 minutes

Preparation of Solutions

- Diluent: Acetonitrile and Water (50:50, v/v)

- **Standard Stock Solution (Sofosbuvir):** Accurately weigh and dissolve approximately 25 mg of Sofosbuvir USP Reference Standard in 50 mL of diluent to obtain a concentration of about 500 µg/mL.
- **Impurity Stock Solution (Sofosbuvir Impurity I):** Accurately weigh and dissolve approximately 5 mg of **Sofosbuvir Impurity I** in 50 mL of diluent to obtain a concentration of about 100 µg/mL.
- **System Suitability Solution:** Prepare a solution containing approximately 25 µg/mL of Sofosbuvir and 2.5 µg/mL of **Sofosbuvir Impurity I** in diluent.
- **Sample Solution:** Accurately weigh and dissolve approximately 25 mg of the Sofosbuvir bulk drug sample in 50 mL of diluent. Further dilute 5 mL of this solution to 50 mL with diluent to obtain a final concentration of approximately 50 µg/mL.

System Suitability

The system suitability was assessed by injecting the system suitability solution six times. The acceptance criteria are as follows:

Parameter	Acceptance Criteria
Tailing Factor (T) for Sofosbuvir peak	Not more than 2.0
Theoretical Plates (N) for Sofosbuvir peak	Not less than 10,000
Resolution (R) between Sofosbuvir and Impurity I	Not less than 2.0
%RSD for replicate injections of Sofosbuvir	Not more than 2.0%

Data Presentation

The method was validated according to the International Council for Harmonisation (ICH) guidelines. The following tables summarize the quantitative data obtained during the validation.

Table 1: Linearity

Analyte	Linearity Range (µg/mL)	Correlation Coefficient (r ²)
Sofosbuvir	1 - 75	0.9998
Sofosbuvir Impurity I	0.1 - 10	0.9995

Table 2: Accuracy (Recovery)

Analyte	Spiked Level	% Recovery (Mean ± SD, n=3)
Sofosbuvir Impurity I	50%	99.2 ± 0.8
100%	100.5 ± 0.5	
150%	101.1 ± 0.7	

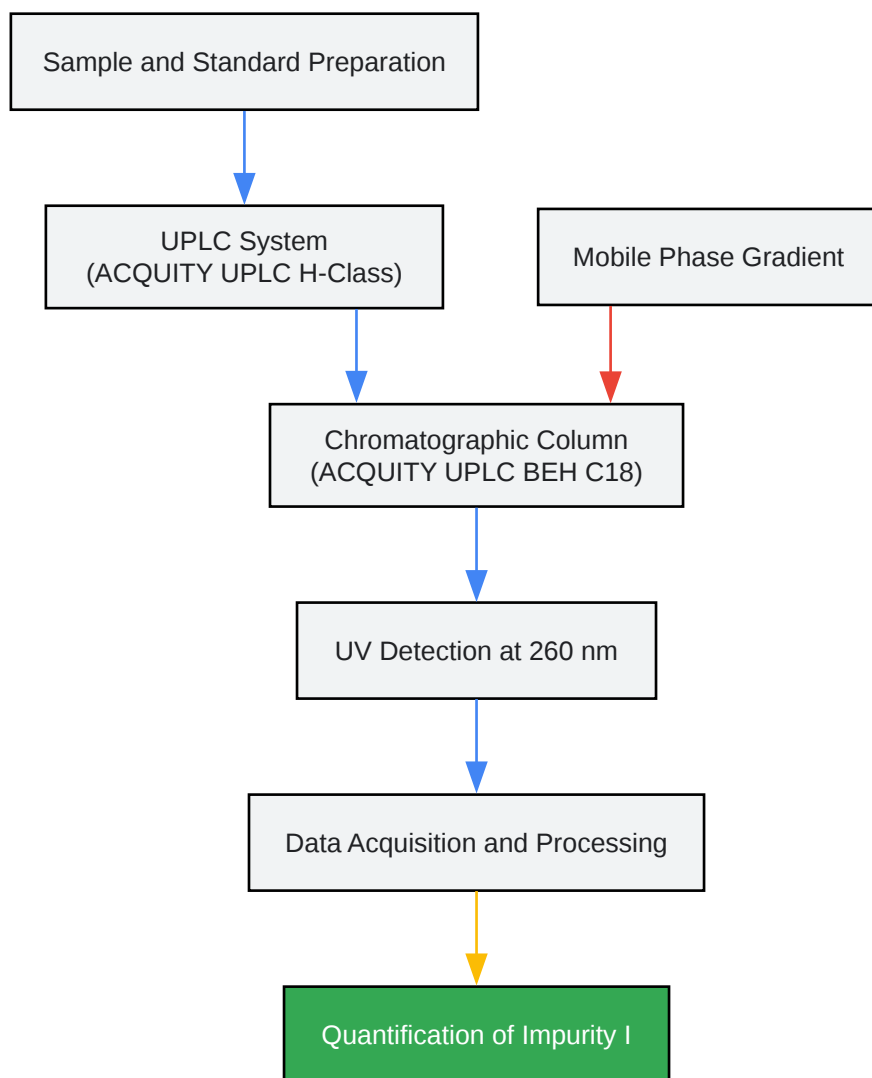
Table 3: Precision

Analyte	Concentration (µg/mL)	Repeatability (%RSD, n=6)	Intermediate Precision (%RSD, n=6)
Sofosbuvir	50	0.45	0.68
Sofosbuvir Impurity I	2.5	0.82	1.15

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

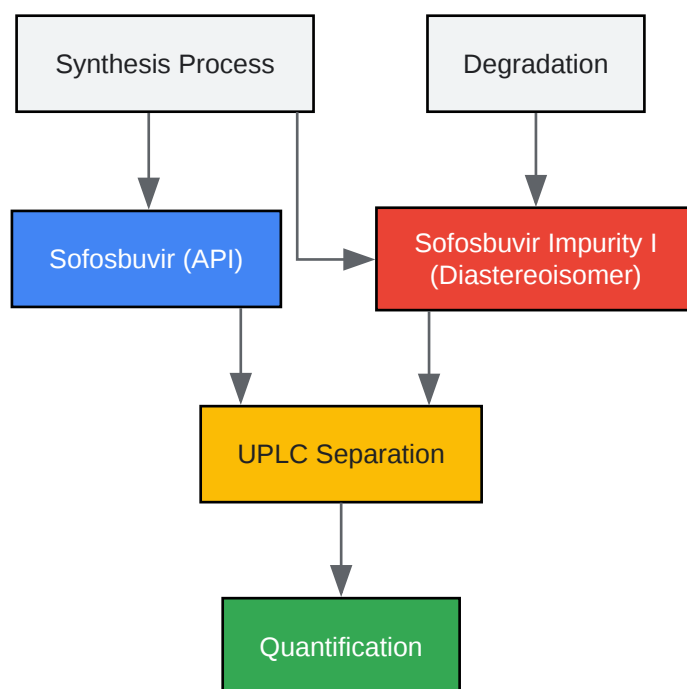
Analyte	LOD (µg/mL)	LOQ (µg/mL)
Sofosbuvir Impurity I	0.03	0.1

Mandatory Visualization



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Caption: UPLC method workflow for the determination of **Sofosbuvir Impurity I**.



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Caption: Relationship between Sofosbuvir, Impurity I, and the analytical process.

Conclusion

The described UPLC method is suitable for the routine quality control analysis of Sofosbuvir for the presence of its diastereomeric impurity, **Sofosbuvir Impurity I**. The method is specific, accurate, precise, and linear over the specified concentration range. The short run time allows for high throughput analysis, making it an efficient tool in a pharmaceutical quality control laboratory. The validation data demonstrates that the method is reliable for its intended purpose.

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